molecular formula C7H12ClN3O B3028057 2-(1H-Imidazol-2-yl)morpholine hydrochloride CAS No. 1523571-89-2

2-(1H-Imidazol-2-yl)morpholine hydrochloride

Cat. No. B3028057
CAS RN: 1523571-89-2
M. Wt: 189.64
InChI Key: ZHULPOIHUYSPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1H-Imidazol-2-yl)morpholine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various compounds that share structural similarities, such as the presence of an imidazole ring and a morpholine moiety. These structural components are often found in molecules with significant biological activities, including anticancer, antidepressive, and enzyme inhibitory properties .

Synthesis Analysis

The synthesis of compounds related to "this compound" involves multi-step reactions, often starting with the formation of an imidazole or morpholine derivative followed by further functionalization. For instance, the synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones includes the attachment of a N-(2-morpholinoethyl) group to a naphthoquinone skeleton . Similarly, the synthesis of indeloxazine hydrochloride, a compound with a morpholine ring, was achieved through preferential crystallization and was found to have antidepressive and cerebral-activating properties .

Molecular Structure Analysis

The molecular structures of compounds containing imidazole and morpholine units have been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole revealed intermolecular interactions that contribute to the formation of a supramolecular network . Solid-state NMR studies have also been used to investigate the halogen and hydrogen bonding capabilities of imidazole- and morpholine-based model compounds .

Chemical Reactions Analysis

The chemical reactivity of imidazole and morpholine derivatives is influenced by the presence of functional groups and the overall molecular context. The papers describe the use of these derivatives in various chemical reactions, such as the synthesis of multi-substituted imidazoles catalyzed by morpholinium hydrogen sulfate under solvent-free conditions . Additionally, the direct reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines to synthesize imidazol-2-yl-1H-quinolin-2-ones demonstrates the versatility of imidazole derivatives in forming new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and morpholine derivatives are closely related to their molecular structures. The presence of substituents on the imidazole ring or the morpholine moiety can significantly affect properties such as solubility, melting point, and biological activity. For instance, the antiproliferative activity of naphthoimidazole derivatives against various cancer cell lines was found to be dependent on the nature of the substituents on the imidazole ring . The crystal packing and intermolecular interactions observed in the morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole also influence its physical properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxicity Assessment : Imidazole derivatives, including those similar to 2-(1H-Imidazol-2-yl)morpholine hydrochloride, have been synthesized and evaluated for cytotoxicity against leukemia cells. The interactions of these compounds with human serum albumin were also investigated, indicating significant binding affinity (Moghadam et al., 2016).

  • Corrosion Inhibition : Benzimidazole derivatives, related to imidazole analogs, have been studied as corrosion inhibitors for steel in acidic environments. These studies involve evaluating their effectiveness in preventing corrosion, which is crucial for industrial applications (Yadav et al., 2016).

  • Antiproliferative Activity : Research on 2-substituted imidazole derivatives has shown promising antiproliferative activity against various cancer cell lines, indicating potential applications in cancer research (Liu et al., 2018).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Morpholine-containing imidazole derivatives have been identified as having significant antimicrobial properties, suggesting their use in combating bacterial and fungal infections (Yeromina et al., 2019).

  • Antifungal Properties : Synthesized imidazole derivatives with morpholine components have exhibited notable antifungal activities, potentially useful in agricultural and pharmaceutical applications (Zhou et al., 2013).

Miscellaneous Applications

  • Inhibitor Synthesis and Activity : The role of imidazole derivatives in synthesizing inhibitors for various enzymes has been explored. These inhibitors are studied for their potential therapeutic applications in inflammatory and other diseases (Can et al., 2017).

  • Synthesis and Characterization : The synthesis and structural characterization of compounds related to imidazole and morpholine have been conducted, contributing to the understanding of their chemical properties and potential applications in various fields (Prabhakaran et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1H-imidazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-10-7(9-1)6-5-8-3-4-11-6;/h1-2,6,8H,3-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULPOIHUYSPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523571-89-2
Record name Morpholine, 2-(1H-imidazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Imidazol-2-yl)morpholine hydrochloride
Reactant of Route 2
2-(1H-Imidazol-2-yl)morpholine hydrochloride
Reactant of Route 3
2-(1H-Imidazol-2-yl)morpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1H-Imidazol-2-yl)morpholine hydrochloride
Reactant of Route 5
2-(1H-Imidazol-2-yl)morpholine hydrochloride
Reactant of Route 6
2-(1H-Imidazol-2-yl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.